molecular formula C20H19F2NO3S B2809994 4-(7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl)phenyl acetate CAS No. 1705252-03-4

4-(7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl)phenyl acetate

Cat. No. B2809994
M. Wt: 391.43
InChI Key: JTBDITCPLQXJFS-UHFFFAOYSA-N
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Description

The compound “4-(7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl)phenyl acetate” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring with one sulfur and one nitrogen atom. It also has a difluorophenyl group, which is a phenyl (benzene) ring with two fluorine atoms attached, and a phenyl acetate group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a seven-membered thiazepane ring, a phenyl ring with two fluorine substitutions, and a phenyl acetate group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atoms on the phenyl ring, the electrophilic carbonyl group, and the nucleophilic nitrogen in the thiazepane ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its lipophilicity, affecting its solubility in different solvents .

Scientific Research Applications

Organic Synthesis and Chemical Properties

The synthesis and characterization of compounds related to "4-(7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl)phenyl acetate" involve complex chemical reactions that yield novel structures with potential applications in material science and as pharmaceutical intermediates. For instance, the preparation of 4-(1-alkyl-benzo[d]imidazole-2-yl)-2-phenyl-2,3-dihydrobenzo(b)[1,4]thiazepines through condensation reactions showcases the versatility of thiazepine derivatives in organic synthesis (Dubey et al., 2003). Similarly, studies on the spectral-luminescent properties of related 1,3,4-oxadiazoles underline the potential of these compounds in optical applications, owing to their unique luminescent characteristics (Mikhailov et al., 2018).

Material Science

In material science, compounds with perfluorinated moieties, similar in complexity to the query compound, have been investigated for their semiconductor properties. The synthesis and characterization of diperfluorooctyl-substituted phenylene-thiophene oligomers, for example, illustrate the role of fluorinated compounds in developing n-type semiconductors for organic field-effect transistors (OFETs) and transistor nonvolatile memory elements, highlighting the influence of molecular structure on electronic properties (Facchetti et al., 2004).

Pharmaceutical Intermediates

Compounds similar to "4-(7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl)phenyl acetate" have been explored as intermediates in pharmaceutical synthesis. For instance, the biocatalytic preparation of optically pure intermediates for pharmaceuticals demonstrates the utility of enantioselective synthesis in drug development, offering a scalable and efficient method for producing chiral alcohols, which are crucial intermediates in the synthesis of various pharmaceutical agents (Chen et al., 2019).

properties

IUPAC Name

[4-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2NO3S/c1-13(24)26-16-5-2-14(3-6-16)20(25)23-9-8-19(27-11-10-23)17-12-15(21)4-7-18(17)22/h2-7,12,19H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBDITCPLQXJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl)phenyl acetate

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